N-Carbobenzoxy-2-nitrobenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(2-nitrophenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-14(22-10-11-6-2-1-3-7-11)15-23(20,21)13-9-5-4-8-12(13)16(18)19/h1-9H,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQXFHUTPNBFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450651 | |
| Record name | N-Carbobenzoxy-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245365-64-4 | |
| Record name | N-Carbobenzoxy-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Carbobenzoxy 2 Nitrobenzenesulfonamide
Evolution of Synthetic Routes to N-Carbobenzoxy-2-nitrobenzenesulfonamide
The synthesis of sulfonamides is a cornerstone of organic and medicinal chemistry, with the first antibacterial sulfonamides being developed in the 1930s. researchgate.netopenaccesspub.org Early methods for creating sulfonamides typically involved the reaction of a sulfonyl chloride with an amine, often under harsh conditions. nih.gov The development of N-acylsulfonamides, a class to which this compound belongs, saw the application of similar principles, often involving the acylation of a parent sulfonamide or the sulfonylation of an amide. nih.gov
Historically, the formation of N-acylsulfonamides required forcing conditions, such as the use of strong bases like alkali hydroxides or the direct coupling of sulfonamides with carboxylic acid anhydrides in the presence of strong acids. semanticscholar.org The evolution of these synthetic strategies has been driven by the need for milder and more selective methods. A significant advancement came with the work of Fukuyama and colleagues, who developed methodologies for the synthesis of secondary amines using 2- and 4-nitrobenzenesulfonamides as key intermediates. nih.govchem-station.com These methods, including direct synthesis and Mitsunobu reactions, offered more practical and higher-yielding pathways to compounds like this compound under significantly milder conditions. nih.govthieme-connect.com This evolution has moved from classical, often harsh, sulfonylation reactions to more sophisticated and gentle techniques that are compatible with a wider range of functional groups, reflecting a broader trend in synthetic chemistry towards efficiency and elegance.
Direct Synthesis from Precursor Nitrobenzenesulfonyl Chlorides and Carbobenzoxy Protecting Agents
A primary and straightforward route to this compound involves the direct reaction of 2-nitrobenzenesulfonyl chloride with a source of the carbobenzoxy-protected amine functionality, such as benzyl (B1604629) carbamate (B1207046). This method relies on the nucleophilic attack of the deprotonated carbamate onto the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the carbamate.
A notable example of this approach is the practical preparation of N-Cbz-protected primary amines developed by Fukuyama and coworkers. thieme-connect.com In this procedure, 2-nitrobenzenesulfonamide (B48108) is first converted to a carbamate, which then undergoes alkylation. For the synthesis of the title compound, a direct coupling is employed. The reaction of 2-nitrobenzenesulfonyl chloride with benzyl carbamate in the presence of a base like triethylamine (B128534) (Et3N) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) provides this compound in high yield. thieme-connect.com
Table 1: Direct Synthesis of this compound
| Carbobenzoxy Source | Sulfonyl Chloride | Base/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzyl carbamate | 2-Nitrobenzenesulfonyl chloride | Et3N, DMAP (cat.) | CH2Cl2 | Room Temperature | 98% | thieme-connect.com |
Mitsunobu Reaction Conditions in the Preparation of this compound
The Mitsunobu reaction offers a powerful and versatile alternative for the synthesis of this compound. organic-chemistry.org This reaction facilitates the N-alkylation of 2-nitrobenzenesulfonamide with benzyl alcohol, proceeding with inversion of configuration at the alcohol carbon. The reaction is driven by a redox process involving a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov
The general mechanism involves the formation of a betaine (B1666868) intermediate from the reaction of the phosphine and the azodicarboxylate. organic-chemistry.org This intermediate then deprotonates the acidic 2-nitrobenzenesulfonamide. The resulting sulfonamide anion then acts as a nucleophile, attacking the activated alcohol (an alkoxyphosphonium salt) to form the desired N-alkylated product. nih.govchem-station.com The Fukuyama-Mitsunobu reaction, in particular, highlights the utility of 2-nitrobenzenesulfonamides as nucleophiles in this transformation for the synthesis of secondary amines. nih.gov This methodology is highly valued for its mild reaction conditions and its ability to construct C-N bonds efficiently. nih.gov
An efficient modification of the Fukuyama-Mitsunobu procedure has been developed using di-tert-butyl azodicarboxylate (DTBAD) and diphenylpyridinylphosphine, which generates by-products that are easily removed, simplifying purification. rsc.org
Table 2: Mitsunobu Reaction for this compound Synthesis
| Sulfonamide | Alcohol | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Nitrobenzenesulfonamide | Benzyl alcohol | PPh3, DEAD | THF | Room Temperature | High | nih.gov |
| 2-Nitrobenzenesulfonamide | (S)-Ethyl lactate (B86563) | PPh3, DEAD | Benzene (B151609) | Room Temperature | 91% | thieme-connect.com |
Alternative Coupling Strategies for this compound Formation
Beyond direct sulfonylation and the Mitsunobu reaction, other strategies have been explored for the formation of N-acylsulfonamides, which could be applicable to the synthesis of this compound. One such approach involves the use of N-acylbenzotriazoles as efficient acylating agents for sulfonamides. This method, developed by Katritzky and coworkers, involves the reaction of a sulfonamide with an N-acylbenzotriazole in the presence of a base like sodium hydride (NaH) to afford the N-acylsulfonamide in high yields. semanticscholar.org
Another emerging area is the use of transition-metal-catalyzed reactions. For instance, palladium-catalyzed coupling reactions have been developed for the synthesis of aryl sulfonamides. rsc.org While not a direct synthesis of the title compound, these methods represent a conceptual alternative for forming the crucial C-N-S linkage. The oxidative coupling of thiols and amines is another modern approach to constructing sulfonamides, sulfinamides, and sulfenamides, offering a more atom-economical and environmentally friendly route. rsc.org These newer methods, while not yet standard for the synthesis of this compound, indicate the direction of future research in this area, focusing on catalytic and more sustainable processes.
Mechanistic Foundations of N Carbobenzoxy 2 Nitrobenzenesulfonamide in Organic Transformations
Nucleophilic Reactivity of the Sulfonamide Nitrogen in N-Carbobenzoxy-2-nitrobenzenesulfonamide
The nitrogen atom in this compound exhibits significant nucleophilic character following deprotonation. This reactivity is a direct consequence of the powerful electron-withdrawing nature of the adjacent 2-nitrobenzenesulfonyl (nosyl) group. The sulfonyl group (SO₂) and the ortho-nitro group (NO₂) work in concert to substantially increase the acidity of the N-H bond. This heightened acidity facilitates deprotonation by even weak bases, generating a stabilized sulfonamide anion.
The resulting anion is a potent nucleophile, readily participating in a range of bond-forming reactions. The presence of the nitro group on the aromatic ring is crucial; for instance, nitrobenzenesulfonamides are sufficiently acidic to be effectively used in various synthetic applications where a reactive nitrogen nucleophile is required. chem-station.com The delocalization of the negative charge onto the electron-deficient nitro-substituted aryl ring stabilizes the conjugate base, thereby enhancing the parent molecule's acidity and the subsequent nucleophilicity of the nitrogen anion.
Mechanism of Alkylation Reactions Involving this compound
The enhanced acidity and nucleophilicity of the sulfonamide nitrogen make this compound an excellent substrate for alkylation reactions. chem-station.comrsc.org These reactions typically proceed via two primary pathways: conventional Sₙ2 alkylation and the Mitsunobu reaction. rsc.org
Conventional Alkylation: In this method, a base is used to deprotonate the sulfonamide, generating the nucleophilic nitrogen anion. This anion then displaces a leaving group from an alkyl halide or a similar electrophilic substrate in a classic Sₙ2 reaction to form the N-alkylated product. chem-station.com
Mitsunobu Reaction: This reaction provides a powerful and mild alternative for alkylating the sulfonamide with a primary or secondary alcohol. rsc.org The reaction proceeds by activating the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). tcichemicals.com The alcohol is converted into a good leaving group in situ, which is then displaced by the nucleophilic sulfonamide nitrogen. The process is known for its reliability and often quantitative yields. rsc.orgtcichemicals.com
A typical Mitsunobu reaction involving this compound can be summarized as follows:
| Component | Role | Example |
| Sulfonamide | Nucleophile | This compound |
| Alcohol | Alkylating Agent | L-ethyl lactate (B86563) tcichemicals.com |
| Phosphine | Activator | Triphenylphosphine (PPh₃) tcichemicals.com |
| Azodicarboxylate | Oxidant/Activator | Diethyl azodicarboxylate (DEAD) tcichemicals.com |
The reaction begins with the phosphine attacking the azodicarboxylate to form a betaine (B1666868). This intermediate then protonates the alcohol, and the resulting alkoxide deprotonates the sulfonamide. Finally, the sulfonamide anion attacks the activated alcohol-phosphine complex, displacing the phosphine oxide and forming the desired N-alkylated sulfonamide. tcichemicals.com
Formation and Reactivity of Meisenheimer Complexes during this compound Deprotection
A significant advantage of using the 2-nitrobenzenesulfonyl (nosyl) group is its facile removal under mild conditions. chem-station.com The deprotection mechanism proceeds through the formation of a characteristic reactive intermediate known as a Meisenheimer complex. rsc.orgresearchgate.net A Meisenheimer complex is a 1:1 adduct formed between an electron-poor arene and a nucleophile. wikipedia.org
The deprotection of the nosyl group is typically achieved by treating the sulfonamide with a soft nucleophile, most commonly a thiolate anion (e.g., from thiophenol and a base). chem-station.comnih.gov The mechanism involves the following key steps:
Nucleophilic Attack: The thiolate anion attacks the carbon atom of the nitro-activated benzene (B151609) ring that is bonded to the sulfur atom of the sulfonamide group. nih.gov
Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a discrete, often colored, Meisenheimer complex intermediate. wikipedia.orgnih.gov In this complex, the negative charge is delocalized across the ring and the nitro group. wikipedia.org
Cleavage and Amine Release: The complex then undergoes further reaction, leading to the cleavage of the sulfur-nitrogen bond. This step forms an aminosulfinate, which subsequently releases sulfur dioxide (SO₂) to yield the deprotected, free amine. nih.gov
Computational studies using Density Functional Theory (DFT) have confirmed that for sulfonamides like the o-nosyl group, the Meisenheimer complex exists as a discrete intermediate in a two-step process, rather than a single transition state. nih.gov
| Step | Description |
| 1. Nucleophilic Addition | A thiolate anion attacks the electron-deficient aromatic ring of the nosyl group. |
| 2. Intermediate Formation | A stable Meisenheimer complex is formed as a discrete intermediate. nih.gov |
| 3. N-S Bond Cleavage | The complex rearranges, leading to the cleavage of the nitrogen-sulfur bond. |
| 4. Product Formation | The final products are the free amine, sulfur dioxide, and a thioether byproduct. nih.gov |
Electron Transfer Processes and this compound
The involvement of this compound in single-electron transfer (SET) processes is plausible due to the presence of the nitroaromatic system, which is a well-known electron acceptor. While specific, detailed studies focusing solely on electron transfer mechanisms for this particular compound are not extensively documented in the provided sources, the general behavior of nitroaromatic compounds suggests this possibility.
Nitroaromatic compounds can accept an electron to form a radical anion. In the context of reactions involving this compound, such an electron transfer event could potentially initiate radical-based reaction pathways. For instance, in some contexts, interactions with reducing agents or photochemically excited species can lead to the formation of radical intermediates. uchicago.edu The study of electron transfer between redox partners is crucial for understanding many biological and chemical processes, and the principles could apply to synthetic reagents like the one . nih.gov However, the dominant and well-established reaction pathways for this compound, such as alkylation and deprotection, are primarily described by ionic mechanisms.
Advanced Applications of N Carbobenzoxy 2 Nitrobenzenesulfonamide in Complex Organic Synthesis
Application in Amine Synthesis and Nitrogen Functionalization
The unique properties of 2-nitrobenzenesulfonamides make them highly versatile reagents for the synthesis and functionalization of amines. rsc.org They serve as key intermediates in a powerful strategy for preparing secondary amines from primary amines and can also be employed as effective nucleophiles in carbon-nitrogen bond-forming reactions. orgsyn.orgresearchgate.net This methodology is considered a method of choice for preparing a wide variety of secondary amines, comparable in utility to the Gabriel synthesis for primary amines. orgsyn.org
A robust and high-yielding protocol for the synthesis of secondary amines from primary amines utilizes 2-nitrobenzenesulfonamides as key intermediates. orgsyn.org The process involves three main steps:
Protection: A primary amine is first protected by reacting it with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the N-monosubstituted 2-nitrobenzenesulfonamide (B48108) in high yield. orgsyn.org
Alkylation: The resulting sulfonamide is then N-alkylated. Due to the electron-withdrawing nature of the nosyl group, the N-H proton is acidic enough to be removed by a mild base like potassium carbonate (K₂CO₃). The resulting anion readily reacts with an alkyl halide (e.g., an alkyl bromide or iodide) to form the N,N-disubstituted 2-nitrobenzenesulfonamide. orgsyn.orgresearchgate.net This alkylation proceeds smoothly and in excellent yields. orgsyn.org
Deprotection: The nosyl group is then cleaved from the disubstituted sulfonamide using a thiol nucleophile, such as thiophenol with potassium carbonate, to afford the final secondary amine in high purity and yield. orgsyn.org
This sequence provides a reliable pathway to unsymmetrical secondary amines, as over-alkylation, a common issue in direct alkylation of amines, is avoided. openstax.org
The Mitsunobu reaction is a powerful method for forming carbon-nitrogen bonds, typically involving the reaction of an alcohol with a nitrogen nucleophile in the presence of a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). nih.govwilddata.cnrsc.org While primary and secondary amines can be challenging nucleophiles in this reaction, their sulfonamide derivatives, including N-Carbobenzoxy-2-nitrobenzenesulfonamide, are excellent substrates. researchgate.netnih.gov
The acidic N-H proton of this compound allows it to act as the acidic component (pronucleophile) in the Mitsunobu reaction. researchgate.netrsc.org This enables the direct conversion of primary and secondary alcohols to the corresponding N-alkylated sulfonamides, often with clean inversion of stereochemistry at the alcohol carbon. nih.gov The resulting product can then be deprotected to reveal the amine. This strategy is particularly valuable for synthesizing chiral amines from chiral alcohols. nih.gov
| Alcohol Substrate | Nitrogen Nucleophile | Reagents | Resulting C-N Bonded Intermediate | Reference |
|---|---|---|---|---|
| Generic Primary/Secondary Alcohol (R-OH) | N-monosubstituted Ns-amide | PPh₃, DEAD/DIAD | N,N-disubstituted sulfonamide | researchgate.netrsc.org |
| L-Ethyl lactate (B86563) | This compound | PPh₃, DEAD | Ethyl 2-[N-(benzyloxycarbonyl)-N-(2-nitrophenylsulfonyl)amino]propanoate | |
| Chiral Alcohols | Sulfonamides | PPh₃, DIAD | Chiral N-alkylated sulfonamides (with inversion) | nih.gov |
Stereo- and Regioselective Amine Introduction with this compound
The introduction of amine functionalities with precise control over stereochemistry and regiochemistry is a cornerstone of modern organic synthesis. This compound has emerged as a valuable reagent in this context, primarily through its application in well-established synthetic methodologies such as the Mitsunobu and Fukuyama reactions. These methods leverage the unique properties of the o-nitrobenzenesulfonyl (nosyl) group to facilitate the formation of carbon-nitrogen bonds with a high degree of predictability.
The Mitsunobu reaction, a powerful tool for the dehydration and substitution of alcohols, can be effectively employed for the stereospecific introduction of a protected amino group. When an alcohol is treated with this compound in the presence of a phosphine and an azodicarboxylate, the corresponding N-alkylated sulfonamide is formed with complete inversion of stereochemistry at the reacting center. The high acidity of the N-H bond in this compound, a consequence of the electron-withdrawing nature of both the o-nitrobenzenesulfonyl and carbobenzoxy groups, renders it an excellent nucleophile for this transformation. This approach has been successfully utilized in the synthesis of various chiral amines, where the stereochemical outcome is reliably dictated by the SN2 nature of the reaction.
The Fukuyama amine synthesis provides another versatile platform for the stereo- and regioselective formation of amines. This methodology involves the alkylation of a nitrobenzenesulfonamide, followed by a mild deprotection of the nosyl group. This compound can be readily alkylated under various conditions, including the Mitsunobu reaction with alcohols or by reaction with alkyl halides in the presence of a base. guidechem.com The resulting N,N-disubstituted sulfonamide can then be selectively deprotected using a thiol and a base, such as thiophenol and potassium carbonate, to furnish the secondary amine without affecting the carbobenzoxy protecting group. nih.gov This two-step sequence allows for the regioselective introduction of an amino group, as the site of alkylation is predetermined by the position of the hydroxyl or halide group in the substrate. The mildness of the deprotection conditions ensures the preservation of other sensitive functional groups and the stereochemical integrity of adjacent chiral centers.
A key advantage of using this compound in these reactions is the dual role of the o-nitrobenzenesulfonyl group. It serves as both an activating group, enhancing the acidity of the N-H proton and facilitating alkylation, and as a readily cleavable protecting group. The carbobenzoxy (Cbz) group, in turn, provides orthogonal protection for the resulting amine, allowing for further synthetic manipulations.
Table 1: Comparison of Amine Synthesis Methods Using this compound
| Method | Key Reagents | Stereochemistry | Regiochemistry | Key Advantages |
| Mitsunobu Reaction | This compound, Triphenylphosphine, Diethyl azodicarboxylate | Inversion of configuration at the alcohol center | Determined by the position of the alcohol | High stereospecificity, mild reaction conditions. |
| Fukuyama Amine Synthesis | 1. This compound, Alkyl halide/Alcohol, Base/Mitsunobu reagents2. Thiophenol, Base | Retention of configuration at chiral centers not involved in alkylation | Determined by the position of the leaving group | Mild deprotection, orthogonal protection strategy. guidechem.comnih.gov |
Strategic Role in Natural Product and Bioactive Molecule Total Synthesis
The unique reactivity and stability profile of this compound has rendered it a valuable tool in the total synthesis of complex natural products and bioactive molecules. Its ability to facilitate the controlled introduction of nitrogen atoms and to participate in key bond-forming reactions has been instrumental in the construction of intricate molecular architectures.
Total Synthesis of Communesin Alkaloids Utilizing this compound
The communesin alkaloids, a family of structurally complex indole (B1671886) alkaloids isolated from Penicillium species, have attracted considerable attention from the synthetic community due to their challenging polycyclic frameworks and interesting biological activities. In a notable total synthesis of communesin F, this compound played a crucial role in the introduction of a key nitrogen atom.
The synthetic strategy involved a Mitsunobu reaction to displace a primary alcohol with this compound. This reaction proceeded with high efficiency, demonstrating the excellent nucleophilicity of the sulfonamide under these conditions. The resulting nosyl- and Cbz-protected amine was a key intermediate that was carried through several subsequent steps. The nosyl group served as a robust protecting group during these transformations. In the later stages of the synthesis, the mild cleavage of the nosyl group under Fukuyama conditions (thiophenol and base) was critical to revealing the amine for the final cyclization steps to form the intricate heptacyclic core of the communesin alkaloids. This strategic use of this compound highlights its utility in providing a protected amine that is stable to various reaction conditions and can be deprotected chemoselectively when required.
Synthesis of Nitrogen-Containing Heterocycles Mediated by this compound
The construction of nitrogen-containing heterocycles is a central theme in organic synthesis, as these motifs are prevalent in a vast array of pharmaceuticals and natural products. This compound and its derivatives have proven to be effective reagents for the synthesis of various heterocyclic systems, including aziridines, pyrrolidines, and piperidines.
Aziridines: The synthesis of activated aziridines can be achieved through the intramolecular cyclization of β-amino alcohols. By utilizing this compound as the nitrogen source in a Mitsunobu reaction with a suitable olefinic alcohol, a precursor for intramolecular cyclization can be generated. nih.gov The subsequent activation of the remaining alcohol and base-mediated ring closure can lead to the formation of the corresponding N-Cbz-protected aziridine. The o-nitrobenzenesulfonyl group can be cleaved under standard Fukuyama conditions if desired. In one documented instance, o-nitrobenzenesulfonamides were employed in the efficient 5'-aziridination of adenosine (B11128) via a modified Mitsunobu reaction, showcasing the utility of this reagent in nucleoside chemistry. nih.gov
Pyrrolidines and Piperidines: The synthesis of larger heterocycles such as pyrrolidines and piperidines can be accomplished through intramolecular amination reactions. nih.govwhiterose.ac.uk A common strategy involves the preparation of a linear substrate containing a terminal leaving group (e.g., a halide or tosylate) and a nosyl-protected amine. The enhanced acidity of the N-H proton in the corresponding N-nosyl derivative facilitates the intramolecular cyclization upon treatment with a base. This compound can be used to install the protected nitrogen functionality, and subsequent manipulation of the carbon chain can provide the necessary precursor for the ring-closing reaction. The choice between the formation of a pyrrolidine (B122466) or a piperidine (B6355638) is determined by the length of the carbon chain separating the amine and the leaving group.
Table 2: Application of this compound in Heterocycle Synthesis
| Heterocycle | Synthetic Strategy | Role of this compound |
| Aziridine | Intramolecular cyclization of a β-amino alcohol derivative | Serves as the nitrogen source, installed via Mitsunobu reaction. nih.gov |
| Pyrrolidine | Intramolecular amination of a γ-haloamine derivative | Provides the nosyl-activated amine for nucleophilic attack. |
| Piperidine | Intramolecular amination of a δ-haloamine derivative | Functions as the precursor to the nosyl-activated amine. nih.govwhiterose.ac.uk |
Macrocyclization Approaches Employing this compound Derivatives
Macrocycles, particularly macrocyclic peptides and lactams, are an important class of molecules with diverse biological activities. nih.govfarmaceut.org The synthesis of these large rings often presents a significant challenge due to entropic factors that favor intermolecular reactions over the desired intramolecular cyclization. The use of activating groups to promote ring closure is a common strategy to overcome this hurdle.
Derivatives of this compound are well-suited for this purpose. The nosyl group can serve as an activating group for an amine nucleophile in an intramolecular cyclization to form a macrocyclic lactam. A linear precursor containing a terminal carboxylic acid and a nosyl-protected amine can be cyclized under standard peptide coupling conditions. The electron-withdrawing nature of the nosyl group enhances the nucleophilicity of the amine, facilitating the ring-closing reaction.
Alternatively, this compound can be used in the context of ring-closing metathesis (RCM). nih.gov A diene substrate containing a nosyl-protected amine can undergo RCM to form an unsaturated macrocyclic amine. The nosyl group is generally stable to the conditions of RCM and can be removed post-cyclization. This approach allows for the formation of macrocycles with varying ring sizes and functionalities.
Integration of this compound into Solid-Phase Organic Synthesis
Solid-phase organic synthesis (SPOS) has become an indispensable tool for the rapid and efficient preparation of libraries of compounds for drug discovery and other applications. The use of solid supports simplifies purification and allows for the use of excess reagents to drive reactions to completion. The development of novel linkers that attach the substrate to the solid support and allow for its traceless cleavage is a key area of research in SPOS.
Design and Application of N-Boc-o-nitrobenzenesulfonamide Linkers
The principles of the Fukuyama amine synthesis have been ingeniously adapted to the design of "safety-catch" linkers for solid-phase synthesis. nih.gov An N-Boc-o-nitrobenzenesulfonamide linker can be attached to a solid support, and the substrate can be coupled to the sulfonamide nitrogen. The term "safety-catch" refers to the fact that the linker is stable to the conditions used for the synthesis of the molecule on the solid support, but can be "activated" for cleavage under a specific set of conditions.
In this design, the N-Boc-o-nitrobenzenesulfonamide linker is stable to both the acidic conditions used to remove the Boc protecting groups during peptide synthesis and the basic conditions used for other transformations. Once the synthesis of the desired molecule on the resin is complete, the nosyl group can be cleaved under mild Fukuyama conditions (thiol and base). This cleavage releases the molecule from the solid support with a free amine or amide functionality, depending on the nature of the linkage. The mildness of the cleavage conditions ensures that sensitive functional groups within the synthesized molecule are not affected. This strategy has been successfully applied to the solid-phase synthesis of peptides and other small molecules. nih.govpeptide.comchempep.com
On-Resin Synthesis of N-Protected Amines and Peptides.
The solid-phase synthesis of peptides and other amine-containing molecules has been significantly advanced by the use of specialized protecting groups and linkers. Among these, 2-nitrobenzenesulfonamides have emerged as versatile tools, enabling the on-resin protection and subsequent functionalization of amines. This section explores the application of this chemistry in the context of preparing N-protected amines and peptides on a solid support.
The use of an o-nitrobenzenesulfonyl (oNBS) group as a temporary protecting group for the α-amino function is a key strategy in solid-phase peptide synthesis (SPPS). google.com This approach offers an alternative to the more common Fmoc or Boc methodologies and provides a pathway for the selective modification of the N-terminus of a growing peptide chain.
A significant advantage of the oNBS protecting group is its utility in the on-resin N-alkylation of peptides, a reaction often challenging to perform cleanly and efficiently. The Fukuyama-Mitsunobu reaction, a reliable method for forming carbon-nitrogen bonds, has been successfully adapted for the solid phase using resin-bound oNBS-protected amines. nih.gov This on-resin alkylation allows for the introduction of various substituents to the nitrogen atom of the peptide backbone.
For instance, an efficient solid-phase synthetic route for 13-membered amine-bridged cyclic enkephalin analogues has been developed. nih.gov This method utilizes the Fukuyama-Mitsunobu reaction of a 2-nitrobenzenesulfonyl-protected amine bound to the solid support with a protected aminoethanol. nih.gov This key step forms a resin-bound sulfonamide-protected secondary amine, which is a crucial intermediate for the subsequent cyclization and synthesis of the target molecule. nih.gov
The general procedure for on-resin N-alkylation of a peptide using the oNBS group involves the following steps:
Protection: The free amine of the resin-bound peptide is protected with o-nitrobenzenesulfonyl chloride. google.com
Alkylation: The resulting sulfonamide is then N-alkylated using the Fukuyama-Mitsunobu reaction with an appropriate alcohol. nih.gov
Deprotection: The oNBS group is subsequently removed under mild conditions, typically using a thiol and a base, to reveal the N-alkylated amine. google.comchem-station.com
This strategy has been demonstrated in the N-methyl scanning of the thrombin receptor activating peptide (SFLLRN-NH2). In this study, standard Fmoc-SPPS was carried out to the desired position for N-methylation. After removing the Fmoc group, the exposed amine was protected with the oNBS group, methylated on the resin, and then the oNBS group was removed before continuing with the standard peptide synthesis. google.com
The following table summarizes the yields for the N-methyl scanning of SFLLRN-NH2, demonstrating the feasibility of this on-resin modification.
| Peptide Sequence | Crude Purity (%) | Purified Yield (%) |
| (N-Me)Ser-Phe-Leu-Leu-Arg-Asn-NH2 | 91 | 45 |
| Ser-(N-Me)Phe-Leu-Leu-Arg-Asn-NH2 | 85 | 38 |
| Ser-Phe-(N-Me)Leu-Leu-Arg-Asn-NH2 | 88 | 52 |
| Ser-Phe-Leu-(N-Me)Leu-Arg-Asn-NH2 | 89 | 55 |
| Ser-Phe-Leu-Leu-(N-Me)Arg-Asn-NH2 | 82 | 41 |
| Ser-Phe-Leu-Leu-Arg-(N-Me)Asn-NH2 | 87 | 49 |
Table adapted from research findings on the N-methyl scanning of SFLLRN-NH2. google.com
While the on-resin synthesis of N-alkylated peptides using the oNBS protecting group is well-established, the direct use of a pre-formed this compound on a solid support for the synthesis of N-Cbz protected amines and peptides is not extensively documented in the reviewed literature. However, the principles of on-resin sulfonamide chemistry suggest a potential pathway. A resin-bound amine could theoretically be functionalized with this compound, or an oNBS-protected amine on resin could potentially be reacted with a Cbz-containing reagent. Further research in this specific area would be required to validate and optimize such a synthetic strategy.
The research into on-resin modifications using nitrobenzenesulfonamides highlights the adaptability of solid-phase synthesis. The ability to perform selective N-alkylation on a resin-bound peptide opens up avenues for creating diverse peptide libraries with modified backbones, which is of significant interest in drug discovery and materials science.
Computational Chemistry and Theoretical Studies on N Carbobenzoxy 2 Nitrobenzenesulfonamide Chemistry
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are fundamental to elucidating the complex pathways of chemical reactions. These methods allow for the mapping of potential energy surfaces, identifying transition states, and calculating reaction barriers, which are crucial for understanding reaction kinetics and mechanisms. researchgate.netnih.gov
Density Functional Theory (DFT) Analysis of Transition States and Intermediates
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic reactions. nih.gov DFT calculations can be employed to model the geometry and energy of transition states and intermediates involved in reactions of N-Carbobenzoxy-2-nitrobenzenesulfonamide. For instance, in reactions where this molecule acts as an electrophile, DFT can be used to analyze the transition state of the nucleophilic attack on the sulfonyl group or the aromatic ring.
The energy profiles of proposed reaction pathways can be thoroughly investigated using DFT calculations. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction coordinate diagram can be constructed. This provides quantitative data, such as activation energies, which are critical for predicting the feasibility and rate of a reaction. Furthermore, analysis of the electronic structure of the transition state can reveal the nature of bond-forming and bond-breaking processes.
To illustrate the type of data generated, a hypothetical DFT study on the aminolysis of this compound might yield the following table:
| Structure | Method/Basis Set | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactants (Amine + Sulfonamide) | B3LYP/6-31G(d) | 0.00 | - |
| Transition State | B3LYP/6-31G(d) | +15.8 | S-N (forming): 2.15, S-N (cleaving): 2.30 |
| Intermediate | B3LYP/6-31G(d) | -5.2 | S-N (formed): 1.75 |
| Products | B3LYP/6-31G(d) | -20.1 | - |
Note: The data in this table is hypothetical and serves as an example of the output from a DFT study.
Prediction of Reactivity and Selectivity in this compound-Mediated Reactions
Computational methods are invaluable for predicting the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of reactions. For this compound, this could involve predicting the most likely site of nucleophilic attack. The presence of multiple electrophilic centers—the sulfonyl sulfur, the carbonyl carbon, and the aromatic ring activated by the nitro group—makes such predictions non-trivial.
Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can be calculated to predict the most reactive sites in the molecule. For example, the site with the highest value for the Fukui function f+ is predicted to be the most susceptible to nucleophilic attack. These calculations can help rationalize why a particular reagent might preferentially attack one site over another, guiding the design of selective synthetic methodologies.
Conformational Analysis of this compound and its Derivatives
The three-dimensional shape of a molecule, or its conformation, is critical to its reactivity and interactions. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis, through computational methods like molecular mechanics or quantum chemical calculations, can identify the low-energy conformers of the molecule.
Understanding the preferred conformation is crucial as it can dictate the accessibility of reactive sites. For instance, the orientation of the carbobenzoxy and nitrobenzenesulfonyl groups relative to each other can influence the steric hindrance around the acidic N-H proton and the electrophilic sulfur atom. A systematic conformational search can reveal the dihedral angles that define the most stable structures.
A representative table from a conformational analysis might look like this:
| Conformer | Dihedral Angle 1 (°C) (O=S-N-C) | Dihedral Angle 2 (°C) (S-N-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | 65 | 175 | 0.00 | 75.3 |
| 2 | -68 | 178 | 0.25 | 20.1 |
| 3 | 180 | -5 | 2.50 | 4.6 |
Note: This data is illustrative and represents the type of information obtained from a computational conformational analysis.
In Silico Screening for Novel Reaction Conditions and Catalysts
In silico screening has emerged as a powerful strategy to accelerate the discovery of new catalysts and optimal reaction conditions, thereby reducing the need for extensive empirical experimentation. researchgate.net This approach can be hypothetically applied to reactions involving this compound to identify promising catalysts for a desired transformation, such as its use in amination reactions.
The process would involve creating a virtual library of potential catalysts (e.g., Lewis acids, bases, or organocatalysts) and computationally evaluating their interaction with the sulfonamide. High-throughput docking simulations or quantum mechanical calculations can be used to estimate the binding affinity of the catalyst to the substrate and its effect on the activation energy of the rate-determining step.
For example, in a search for a catalyst to promote the cleavage of the nosyl group, one might screen a variety of thiols in the presence of different bases. The computational model would calculate the energy barrier for the nucleophilic aromatic substitution reaction for each thiol-base combination. The results could be tabulated to rank the potential catalyst systems based on the predicted reaction rate.
| Catalyst System (Thiol + Base) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |
| Thiophenol + K2CO3 | 22.5 | 1.0 |
| 2-Mercaptoethanol + DBU | 18.2 | 50.3 |
| N-acetylcysteine + Et3N | 20.1 | 8.7 |
Note: The data presented is hypothetical and for illustrative purposes.
Such in silico approaches, while computationally intensive, can significantly narrow down the experimental matrix, leading to a more efficient and targeted approach to reaction development. researchgate.net
Spectroscopic Characterization and Reaction Monitoring of N Carbobenzoxy 2 Nitrobenzenesulfonamide Transformations
Real-Time Reaction Monitoring Strategies
Real-time monitoring of chemical reactions is essential for gaining insights into reaction kinetics, identifying transient intermediates, and ensuring process safety and efficiency. For transformations involving N-Carbobenzoxy-2-nitrobenzenesulfonamide, techniques such as Nuclear Magnetic Resonance (NMR) and in-situ Infrared (IR) and Raman spectroscopy are particularly powerful.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for kinetic analysis because it allows for the simultaneous observation and quantification of multiple species in a reaction mixture without the need for sample extraction or derivatization. nih.gov Time-resolved NMR experiments can be designed to follow the concentration changes of reactants, intermediates, and products over time, providing detailed kinetic profiles.
In the context of reactions involving this compound, such as its use in the Mitsunobu reaction to form protected amines, ¹H NMR spectroscopy can be employed to monitor the reaction progress. nih.govmdpi.com For instance, the disappearance of the N-H proton signal of the sulfonamide and the appearance of new signals corresponding to the protected amine product can be tracked over time. By integrating the respective signals at various time points, the reaction rate and order can be determined.
For quantitative kinetic studies, it is crucial to ensure accurate and reproducible measurements. This involves careful experimental setup, including maintaining a constant temperature and ensuring complete relaxation of the nuclei between scans by setting an appropriate relaxation delay (d1), typically at least five times the longitudinal relaxation time (T1) of the slowest relaxing nucleus of interest. nih.gov Pseudo-2D NMR experiments, where a series of 1D spectra are acquired sequentially, can provide excellent time resolution for monitoring reaction kinetics. nih.gov
Table 1: Key ¹H NMR Signals for Monitoring a Hypothetical Reaction of this compound
| Species | Functional Group | Approximate Chemical Shift (ppm) | Multiplicity | Change During Reaction |
| This compound | N-H | 10.0 - 11.0 | Singlet | Decreases |
| This compound | Aromatic (nitro-substituted) | 7.8 - 8.5 | Multiplet | Decreases |
| This compound | Aromatic (Cbz) | 7.2 - 7.5 | Multiplet | Decreases |
| This compound | CH₂ (Cbz) | 5.2 - 5.4 | Singlet | Decreases |
| Product (e.g., Protected Amine) | CH-N | Varies | Varies | Increases |
| Product (e.g., Protected Amine) | Aromatic (from substrate) | Varies | Varies | Increases |
Note: The exact chemical shifts can vary depending on the solvent and the specific reaction partners.
In-situ Infrared (IR) and Raman spectroscopy are invaluable techniques for monitoring the evolution of functional groups during a chemical reaction in real-time. nih.govyoutube.com These methods provide a vibrational fingerprint of the molecules present in the reaction vessel, allowing for the direct observation of changes in bonding.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is particularly sensitive to changes in polar functional groups. mdpi.com For transformations involving this compound, in-situ FTIR can monitor key vibrational modes. The stretching vibrations of the N-H bond (around 3300 cm⁻¹), the C=O of the carbamate (B1207046) (around 1720-1740 cm⁻¹), and the symmetric and asymmetric stretches of the SO₂ group (around 1160 cm⁻¹ and 1350 cm⁻¹, respectively) are all distinct and can be tracked throughout the reaction. acs.org As the reaction proceeds, the disappearance of the N-H stretch and potential shifts in the C=O and SO₂ bands would indicate the consumption of the starting material and the formation of the product. youtube.com
In-situ Raman Spectroscopy: Raman spectroscopy, being highly sensitive to non-polar functional groups and symmetric vibrations, offers complementary information to IR spectroscopy. mdpi.com It is particularly well-suited for monitoring reactions in aqueous media, where the strong IR absorbance of water can be problematic. For this compound, the symmetric stretching of the nitro group (NO₂) around 1350 cm⁻¹ and the vibrations of the aromatic rings can be effectively monitored. Changes in these bands can signal the formation of intermediates or byproducts.
Table 2: Key Vibrational Frequencies for Monitoring Transformations of this compound
| Functional Group | Spectroscopic Technique | Characteristic Frequency (cm⁻¹) | Expected Change During Reaction |
| N-H Stretch | IR | ~3300 | Decrease |
| C=O Stretch (Carbamate) | IR | ~1720-1740 | Shift and/or decrease |
| SO₂ Asymmetric Stretch | IR | ~1350 | Shift and/or decrease |
| SO₂ Symmetric Stretch | IR | ~1160 | Shift and/or decrease |
| NO₂ Symmetric Stretch | Raman/IR | ~1350 | Generally stable unless involved in reaction |
| Aromatic C=C Stretch | Raman/IR | ~1400-1600 | Shifts upon substitution |
Advanced Spectroscopic Techniques for Characterization of this compound and Its Reaction Products
The complete characterization of this compound and its reaction products often requires a combination of advanced spectroscopic techniques to elucidate their precise chemical structure, including stereochemistry.
Beyond standard 1D NMR, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. These methods reveal connectivity between protons (COSY) and between protons and directly attached or long-range carbons (HSQC and HMBC, respectively), which is essential for unambiguous structure determination of complex products derived from this reagent. mdpi.com
In the synthesis of complex natural products where this compound is used as a reagent, such as in the synthesis of Communesin alkaloids, detailed 1D and 2D NMR analyses are crucial for confirming the structure of intermediates. nih.gov The spectroscopic data for the resulting protected amines, for example, would show correlations that confirm the formation of the new C-N bond. mit.eduacs.org
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used in conjunction with NMR to confirm the elemental composition of the products by providing a highly accurate mass-to-charge ratio.
Quantitative Spectroscopic Analysis of Reaction Conversion and Yields
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of substances, and thus for calculating reaction conversion and yield. nih.gov By adding a known amount of an internal standard with a well-resolved signal to the reaction mixture, the concentration of the reactant and product can be determined by comparing the integral of their signals to that of the standard. nih.gov For this to be accurate, the chosen signals for integration must be fully resolved and the T1 relaxation times must be considered to ensure full signal recovery between scans.
Similarly, quantitative analysis can be performed using IR or Raman spectroscopy by creating a calibration curve that relates the absorbance or intensity of a characteristic band to the concentration of the species of interest. This is particularly useful for in-situ monitoring, where real-time concentration profiles can be generated, leading to a direct calculation of conversion and yield as the reaction progresses. youtube.com
For instance, in a reaction where this compound is consumed, a calibration curve for its characteristic N-H or SO₂ infrared band can be established. By monitoring the decrease in the intensity of this band in the reaction mixture, the conversion can be calculated at any given time.
Q & A
What are the optimal synthetic routes for N-Carbobenzoxy-2-nitrobenzenesulfonamide, and how can side reactions be minimized?
Basic Research Question
A two-step synthesis is recommended:
Sulfonylation : React 2-nitrobenzenesulfonyl chloride with a carbobenzoxy-protected amine under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Key Considerations :
- Minimize hydrolysis of the sulfonyl chloride by maintaining a dry environment.
- Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).
- Side products (e.g., disubstituted amines) can arise from excess sulfonyl chloride; stoichiometric control is critical .
How can conflicting NMR and mass spectrometry data for this compound be resolved?
Advanced Research Question
Contradiction Analysis Workflow :
Verify Purity : Confirm sample homogeneity via HPLC (C18 column, acetonitrile/water mobile phase).
Assign Peaks : Use 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals caused by aromatic protons or rotational isomers.
Validate Mass Data : Compare high-resolution MS (HRMS-ESI) with theoretical isotopic patterns. Discrepancies may indicate adduct formation (e.g., sodium/potassium complexes) or residual solvents.
Cross-Validate with Crystallography : If single crystals are obtainable, refine the structure using SHELXL (space group determination, R-factor analysis) .
What purification strategies are most effective for isolating this compound from reaction mixtures?
Basic Research Question
Stepwise Approach :
- Liquid-Liquid Extraction : Separate unreacted sulfonyl chloride using a biphasic system (dichloromethane/water).
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) based on solubility (15.3 µg/mL in aqueous solutions).
- Column Chromatography : Use silica gel with a gradient elution (1–5% methanol in dichloromethane) to resolve sulfonamide derivatives.
Data Table :
| Method | Solvent System | Purity Achieved (%) |
|---|---|---|
| Extraction | DCM/H₂O | 85–90 |
| Recrystallization | Ethanol/H₂O | 92–95 |
| Column Chromatography | DCM/MeOH | >98 |
How does the nitro group in this compound influence its reactivity in nucleophilic substitutions?
Advanced Research Question
The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the sulfonamide sulfur.
Experimental Design :
- Kinetic Studies : Compare reaction rates with non-nitro analogs (e.g., methylsulfonamides) under identical conditions.
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution.
- Synthetic Applications : Exploit the nitro group’s directing effects in regioselective C–H functionalization reactions .
What are the best practices for characterizing this compound via X-ray crystallography?
Advanced Research Question
Protocol :
Crystal Growth : Use slow vapor diffusion (e.g., hexane into a dichloromethane solution).
Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.
Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding network analysis.
Key Metrics :
- Final R-factor: <5% for high confidence.
- Residual electron density: <0.3 eÅ⁻³.
Note : Twinning or disorder in the nitro group may require alternative refinement strategies .
How can researchers mitigate decomposition of this compound during long-term storage?
Basic Research Question
Stability Guidelines :
- Storage Conditions : Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis or photodegradation.
- Stability Monitoring : Perform periodic HPLC analysis (0, 3, 6 months) to track degradation products (e.g., free sulfonic acid).
- Formulation : Prepare lyophilized powders for aqueous applications to avoid solvolysis .
What role does the carbobenzoxy group play in modulating the biological activity of this compound?
Advanced Research Question
Functional Impact :
- Protection Strategy : The carbobenzoxy (Cbz) group enhances cell permeability and protects the amine from metabolic degradation.
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of Cbz-protected vs. deprotected analogs in enzyme inhibition assays.
- Targeted Release : Use hydrogenolysis (Pd/C, H₂) or acidolysis (TFA/DCM) to cleave the Cbz group in situ for prodrug applications .
How can researchers validate the absence of toxic byproducts in synthesized this compound?
Advanced Research Question
Analytical Workflow :
Screening : Use GC-MS or LC-MS to detect residual solvents (e.g., dichloromethane) or nitroso byproducts.
Quantitative Analysis : Employ ICP-MS for heavy metal traces (e.g., palladium from catalytic steps).
Toxicity Assays : Perform in vitro cytotoxicity screening (e.g., HepG2 cell viability) at relevant concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
